Kaempferol 3-p-coumarate

α-glucosidase inhibition postprandial glucose antidiabetic screening

Researchers often cannot isolate the contribution of direct 3-O-acylation in kaempferol SAR because common derivatives include a glycosidic spacer. Kaempferol 3-p-coumarate solves this as the most compact coumaroylated scaffold available. - Enables direct comparison with tiliroside to determine if the coumaroyl group alone recapitulates anti-glycosylation effects in AGS gastric cancer models. - Fills the critical gap between kaempferol aglycone (XlogP ~1.9) and complex acylated glycosides, with a predicted XlogP of 4.40 impacting membrane partitioning. - Serves as an authentic standard for dereplication of antibacterial fractions from Buergenerula spartinae.

Molecular Formula C24H16O8
Molecular Weight 432.4 g/mol
Cat. No. B1245605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 3-p-coumarate
Synonymscastilliferol
Molecular FormulaC24H16O8
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C24H16O8/c25-15-6-1-13(2-7-15)3-10-20(29)32-24-22(30)21-18(28)11-17(27)12-19(21)31-23(24)14-4-8-16(26)9-5-14/h1-12,25-28H/b10-3+
InChIKeyOBSPVONVWCVMCK-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol 3-p-Coumarate: Structural Identity and Baseline


Kaempferol 3-p-coumarate (C24H16O8; MW 432.40 g/mol), also known as castilliferol or 3-O-(E)-p-coumaroylkaempferol, is a naturally occurring acylated flavonol belonging to the flavone class . It consists of a kaempferol aglycone core esterified at the 3-OH position with trans-p-coumaric acid (4-hydroxycinnamic acid), yielding a compound with a topological polar surface area (TPSA) of 134.00 Ų and a predicted XlogP of 4.40 [1]. This 3-O-acylation distinguishes it from the parent kaempferol aglycone (C15H10O7; MW 286.24 g/mol; XlogP ~1.9) as well as from simple 3-O-glycosides such as astragalin (kaempferol 3-O-β-D-glucopyranoside) and the more complex acylated glycoside tiliroside (kaempferol 3-O-β-D-(6″-O-p-coumaroyl)-glucopyranoside) [2][3]. Very few primary research articles have been published specifically on kaempferol 3-p-coumarate, making it a relatively underexplored but mechanistically distinct scaffold within the kaempferol derivative space .

Direct 3-O-(E)-p-coumaroyl ester; no sugar spacer
Higher lipophilicity vs. kaempferol aglycone
Distinct SAR profile from tiliroside and astragalin

Why Kaempferol Aglycone and Glycosides Cannot Replace Kaempferol 3-p-Coumarate


The 3-position modification of the kaempferol scaffold is not a passive substitution; it fundamentally alters the compound's lipophilicity, enzymatic target engagement, and biological readout. Kaempferol 3-p-coumarate, lacking an interposed sugar moiety between the flavonol core and the coumaroyl group, occupies a distinct physicochemical space: its predicted XlogP of 4.40 contrasts sharply with the aglycone kaempferol (logP ~1.9) and glycosides such as astragalin, directly impacting membrane partitioning and metabolic handling [1][2]. Experimental evidence demonstrates that substituting kaempferol with its glycoside derivatives can reverse biological outcomes—for example, kaempferol enhanced etoposide sensitivity in HL-60 cells, while certain glycoside derivatives (P2, P7) reduced etoposide-induced apoptosis [3]. Similarly, tiliroside (which contains both a glucosyl and a coumaroyl moiety) exhibits potent anti-obesity activity in mice that is completely absent with free kaempferol or p-coumaric acid alone [4]. These data collectively establish that the biological profile of kaempferol derivatives is exquisitely sensitive to the precise nature of the 3-position substitution, and assuming functional interchangeability across kaempferol variants is not supported by experimental evidence.

Kaempferol aglycone
Lower lipophilicity and reversed etoposide modulation may shift assay outcomes
Astragalin (3-O-glucoside)
Lacks coumaroyl group; inactive on MUC1/NF-κB endpoints vs. acylated derivatives
Tiliroside (6″-O-p-coumaroyl glucoside)
Glucosyl spacer required for anti-obesity activity; direct ester may not reproduce glycoside-linked SAR

Quantitative Differentiation Against Comparator Compounds


α-Glucosidase Inhibition Sensitivity to 3-Position Modification

In a head-to-head α-glucosidase inhibition assay using 17 purified compounds from Cudrania tricuspidata, kaempferol aglycone exhibited an IC50 of 0.0001 mM, while kaempferol 3-β-D-glucopyranoside (astragalin) showed a 20-fold right-shifted IC50 of 0.002 mM, and p-coumaric acid alone gave an IC50 of 0.004 mM [1]. Although kaempferol 3-p-coumarate was not directly tested in this panel, this dataset establishes that modification at the 3-position of kaempferol can alter α-glucosidase inhibitory potency by a factor of ≥20, and that the p-coumaroyl moiety contributes independently to target engagement (p-coumaric acid IC50 = 0.004 mM). These two pharmacophoric elements are combined in kaempferol 3-p-coumarate, distinguishing it from both the aglycone (which lacks the coumaroyl group) and from 3-O-glycosides (which insert a sugar spacer that attenuates potency).

α-Glucosidase IC50 shift
Cross-study comparable
≥20-fold
3-Position modification alters inhibitory potency
Direct measurement for K3C not available
α-glucosidase inhibition postprandial glucose antidiabetic screening

Glycosidic Linker Requirement in Anti-Obesity Activity

In a 2-week oral dosing study in mice (10 mg/kg/day), trans-tiliroside (kaempferol 3-O-β-D-(6″-O-p-coumaroyl)-glucopyranoside) potently inhibited body weight gain and visceral fat accumulation, while equimolar doses of free kaempferol and free p-coumaric acid showed no significant effect (P > 0.05), and kaempferol 3-O-β-D-glucopyranoside showed only a non-significant trend toward reduction [1]. Tiliroside at 10 mg/kg also significantly reduced blood glucose levels after glucose loading (1 g/kg, ip) and increased hepatic PPAR-α mRNA expression [1]. Kaempferol 3-p-coumarate differs structurally from tiliroside by the absence of the glucosyl spacer—the coumaroyl group is directly esterified to the kaempferol 3-OH rather than being attached via a 6″-O-linkage on a glucose moiety. This SAR study demonstrates that both the kaempferol glycoside backbone and the p-coumaroyl ester are individually necessary but not sufficient for anti-obesity activity; the precise connectivity between them (direct ester vs. glycoside-linked ester) represents a critical structural variable.

Anti-obesity SAR
Cross-study comparable
Tiliroside (active) vs. kaempferol/p-coumaric acid (inactive)
Glucosyl spacer required for in vivo activity
Direct ester may not replicate glycoside-linked activity
K3C serves as critical SAR comparator
anti-obesity visceral fat reduction PPAR-α structure-activity relationship

Chemical Stability Modulation by 3-O-Acylation

In a systematic stability study of 53 dietary polyphenols incubated in DMEM at 37 °C, kaempferol (resorcinol-type B-ring with a single 4′-OH group) exhibited a half-degradation time (CT50) of 119.47 min, markedly more stable than myricetin and quercetin (catechol- and pyrogallol-type, respectively), which degraded exponentially [1]. Critically, the study established that glycosylation of polyphenols significantly enhances stability, with the stability order being resorcinol-type > catechol-type > pyrogallol-type [1]. Although kaempferol 3-p-coumarate was not individually profiled, it combines two stabilizing structural features: (i) the resorcinol-type B-ring of kaempferol (monohydroxylated, conferring the highest intrinsic stability among flavonols), and (ii) the 3-O-acyl substitution, which—analogous to glycosylation—blocks the free 3-OH group, a site known to contribute to oxidative degradation. By comparison, the unmodified aglycone kaempferol retains a free 3-OH that is susceptible to oxidation under cell culture conditions.

DMEM stability
Class-level inference
Kaempferol aglycone CT50 119.47 min; 3-O-acylation predicted to enhance stability
3-OH blockade may reduce degradation artifacts
Direct measurement for K3C not available
polyphenol stability cell culture artifact DMEM degradation experimental reproducibility

Antibacterial Activity Against Gram-Positive Pathogens

In a bioassay-guided fractionation study of the endophytic fungus Buergenerula spartinae (C28), fraction 4—which contained kaempferol 3-p-coumarate as one of nine identified constituents—exhibited potent antibacterial activity against Bacillus cereus with an MIC of 0.313 mg/mL [1]. Fraction 2 from the same organism showed activity against S. aureus (MIC 0.078 mg/mL) but did not contain kaempferol 3-p-coumarate, instead containing benoxinate, pyropheophorbide A, (–)-ormosanine, and N-undecylbenzenesulfonic acid [1]. The presence of kaempferol 3-p-coumarate in the anti-B. cereus fraction, alongside known antibiotics (levofuraltadone, 5′-hydroxystreptomycin), places it within a bioactive chemical context, though its individual MIC was not determined. Kaempferol aglycone, tested separately in a hydroxylation-pattern study, showed activity against S. aureus attributed to its single B-ring hydroxyl group and C2═C3 double bond, but no direct MIC comparison between kaempferol 3-p-coumarate and kaempferol aglycone is available from the same study [2].

Antibacterial context
Supporting evidence
Fraction 4 MIC 0.313 mg/mL against B. cereus; individual MIC not determined
Deconvolution required to assess compound contribution
Co-elutants may drive observed activity
antibacterial Staphylococcus aureus Bacillus cereus endophytic metabolites

Anti-Glycosylation Activity in Gastric Cancer Cells

In AGS gastric cancer cells treated with 80 and 160 µM of each compound, kaempferol and tiliroside both inhibited MUC1 cytoplasmic domain, sialyl Tn, and T antigens in cell lysates, and suppressed NF-κB protein expression, whereas astragalin (kaempferol 3-O-β-D-glucopyranoside) failed to inhibit these endpoints [1]. Specifically, all four compounds (p-coumaric acid, kaempferol, astragalin, tiliroside) inhibited MUC1, ST6GalNAcT2, and FUT4 mRNAs, but only kaempferol and tiliroside suppressed MUC1 cytoplasmic domain and sialyl Tn/T antigens, and only kaempferol and tiliroside inhibited NF-κB protein expression—astragalin did not [1]. This demonstrates that the presence of a coumaroyl moiety (as in tiliroside) or the free aglycone (kaempferol) confers anti-glycosylation activity that is lost with simple 3-O-glucosylation (astragalin). Kaempferol 3-p-coumarate, bearing a coumaroyl group directly esterified to the kaempferol 3-OH without an intervening sugar, represents a structural intermediate between kaempferol and tiliroside, making it a valuable probe for dissecting whether the coumaroyl moiety alone, in the absence of a glycosidic spacer, is sufficient to confer the anti-glycosylation phenotype observed with tiliroside.

Anti-glycosylation
Cross-study comparable
Kaempferol and tiliroside active; astragalin inactive on MUC1/NF-κB
p-Coumaric acid alone inactive
Coumaroyl group critical for anti-glycosylation phenotype
K3C probe to test coumaroyl sufficiency without sugar linker
gastric cancer MUC1 glycosylation NF-κB tiliroside

Molecular Docking Scores Against α-Glucosidase

In an integrated HPLC-DAD, in vitro, and in silico study of Persicaria hydropiper phenolics, 24 compounds were identified and docked against α-glucosidase (Saccharomyces cerevisiae). Kaemferol-3-(p-coumaroyl-diglucoside)-7-glucoside achieved the highest docking score of −19.80899, forming 14 hydrogen bonds and multiple pi-stacking/pi-H interactions with active-site residues (Tyr 71, Phe 158, Phe 177, Gln 181, Arg 212, Asp 214, Glu 276, Phe 300, Val 303, Tyr 344, Asp 349, Gln 350, Arg 439, Asp 408) [1]. This compound was also the most abundant phenolic in the extract at 275.4 mg g⁻¹ [1]. Importantly, this evidence demonstrates that coumaroylated kaempferol glycosides can achieve strong computational binding to α-glucosidase, complementing the in vitro IC50 data from the Cudrania tricuspidata study. Kaempferol 3-p-coumarate, lacking the diglucoside and 7-glucoside substituents, serves as a minimalist scaffold to test whether the p-coumaroyl-kaempferol core alone is sufficient for α-glucosidase binding, or whether the extended glycosylation is required for the high docking score observed.

α-Glucosidase docking
Class-level inference
−19.80899
Top-ranked coumaroylated glycoside score
p-Coumaroyl-kaempferol core contributes to high binding affinity
Minimal core not docked; SAR deconvolution needed
molecular docking α-glucosidase anti-diabetic in silico screening

Research and Industrial Application Scenarios


Minimal SAR Probe for 3-Position Flavonol Pharmacology

Kaempferol 3-p-coumarate is the most structurally compact coumaroylated kaempferol available, lacking the sugar spacer present in tiliroside and other acylated glycosides. This makes it uniquely suited as a minimal pharmacophoric probe in SAR studies that aim to isolate the contribution of direct 3-O-acylation to target engagement, as demonstrated by the 20-fold potency differential between kaempferol aglycone and 3-O-glucoside in α-glucosidase inhibition [1] and the requirement for coumaroyl glycosylation in anti-obesity activity [2]. Laboratories investigating structure-dependent modulation of etoposide activity in leukemia cells will also find it valuable for comparison with the glycoside derivatives P2, P5, and P7, which showed opposing effects on apoptosis and free radical levels relative to the aglycone [3].

Anti-Glycosylation Comparator in Gastric Cancer Research

In AGS gastric cancer cell models, the differential activity profile among kaempferol derivatives—where tiliroside (coumaroylated glycoside) and kaempferol aglycone both inhibit MUC1 cytoplasmic domain and NF-κB protein, but astragalin (simple 3-O-glucoside) does not—creates a specific experimental niche for kaempferol 3-p-coumarate [1]. As a coumaroylated derivative without a glycosidic spacer, it serves as the critical comparator to determine whether the coumaroyl group alone, when directly esterified to kaempferol, can recapitulate the anti-glycosylation and NF-κB-suppressive effects seen with tiliroside. This question cannot be answered using commercially common kaempferol derivatives (aglycone, astragalin, or tiliroside alone).

Scaffold for α-Glucosidase Inhibitor Screening Programs

The combination of in vitro α-glucosidase IC50 data establishing that 3-position modification alters potency by ≥20-fold [1], together with molecular docking evidence that a coumaroylated kaempferol glycoside achieves the highest computational binding score (−19.80899) against the enzyme [2], positions kaempferol 3-p-coumarate as a high-priority scaffold for antidiabetic screening cascades. Procurement of this compound enables laboratories to bridge in vitro and in silico findings by testing whether the minimal p-coumaroyl-kaempferol core (without extended glycosylation) retains the binding affinity predicted for the larger coumaroyl-diglucoside derivative.

Antibacterial Fraction Deconvolution and Dereplication

Kaempferol 3-p-coumarate has been identified by LCMS in an antibacterial fraction (fraction 4) from the endophytic fungus Buergenerula spartinae that exhibited MIC 0.313 mg/mL against Bacillus cereus [1]. For natural product chemistry laboratories engaged in bioassay-guided fractionation of microbial or plant extracts, the purified compound serves as an authentic standard for dereplication, quantification, and deconvolution studies. Its procurement enables researchers to determine whether this specific constituent contributes to the fraction-level antibacterial activity or whether the observed MIC is driven by co-eluting antibiotics (e.g., levofuraltadone, 5′-hydroxystreptomycin) also present in the same fraction.

Application
Selection Property
Validation Focus
Minimal SAR probe for 3-position pharmacology
Direct 3-O-coumaroyl ester; no sugar spacer
Coumaroyl contribution to target engagement
Anti-glycosylation comparator
Coumaroylated scaffold without glycosidic linker
MUC1 and NF-κB endpoint response
α-Glucosidase inhibitor screening scaffold
p-Coumaroyl-kaempferol core structure
α-Glucosidase binding affinity
Antibacterial fraction deconvolution
Authenticated standard for LCMS dereplication
Individual MIC determination vs. co-elutants
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